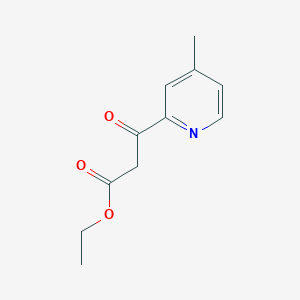
2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a dioxaphospholane ring, which is a five-membered ring containing two oxygen atoms and one phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane typically involves the reaction of a suitable precursor with phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The precursor is often a diol or a similar compound that can form the dioxaphospholane ring upon reaction with PCl3. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the product is typically achieved through distillation or recrystallization, depending on the specific properties of the compound.
Chemical Reactions Analysis
Types of Reactions
(4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphates, while substitution with an amine may produce a phosphoramidate.
Scientific Research Applications
(4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane involves its interaction with various molecular targets. The compound can act as a phosphorylating agent, transferring its phosphorus atom to nucleophilic sites on target molecules. This can lead to the formation of phosphoester or phosphoramidate bonds, which are important in many biochemical processes. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane: can be compared to other dioxaphospholane derivatives, such as:
Uniqueness
The uniqueness of (4R)-4alpha,5beta-Dimethyl-2-chloro-1,3,2-dioxaphospholane lies in its specific reactivity and the stability of the chlorine atom in the dioxaphospholane ring. This makes it particularly useful in applications where controlled reactivity is required, such as in selective phosphorylation reactions.
Properties
IUPAC Name |
2-chloro-4,5-dimethyl-1,3,2-dioxaphospholane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClO2P/c1-3-4(2)7-8(5)6-3/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMOJWZMPBEHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OP(O1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491464 |
Source


|
| Record name | 2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16352-28-6 |
Source


|
| Record name | 2-Chloro-4,5-dimethyl-1,3,2-dioxaphospholane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3,4,5-Trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12081083.png)
![N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-iodoacetamide](/img/structure/B12081086.png)


![[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol](/img/structure/B12081124.png)


![N-[4-(difluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B12081134.png)



